molecular formula C19H21N2OS+ B14966147 3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B14966147
M. Wt: 325.4 g/mol
InChI Key: SELPHLLAZPHGPN-UHFFFAOYSA-N
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Description

3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with thioamides, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as FeCl3 or CuI, and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl and phenyl groups provide sites for further functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H21N2OS+

Molecular Weight

325.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C19H21N2OS/c1-15-7-5-10-17(13-15)20-14-19(22,16-8-3-2-4-9-16)21-11-6-12-23-18(20)21/h2-5,7-10,13,22H,6,11-12,14H2,1H3/q+1

InChI Key

SELPHLLAZPHGPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

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